N-(3-methylbutyl)-7H-purin-6-amine

Description

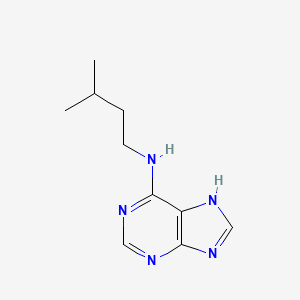

N-(3-methylbutyl)-7H-purin-6-amine (CAS: 14671-28-4) is a synthetic cytokinin analog with the molecular formula C₁₀H₁₅N₅ and an average molecular mass of 205.265 . Cytokinins are plant growth regulators that influence cell division, shoot initiation, and stress responses. The compound features a purine backbone substituted at the N⁶ position with a 3-methylbutyl group, distinguishing it from natural cytokinins like zeatin and synthetic derivatives such as kinetin . Its monoisotopic mass is 205.132745, and it is cataloged under ChemSpider ID 2587283 .

Properties

CAS No. |

14671-28-4 |

|---|---|

Molecular Formula |

C10H15N5 |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

N-(3-methylbutyl)-7H-purin-6-amine |

InChI |

InChI=1S/C10H15N5/c1-7(2)3-4-11-9-8-10(13-5-12-8)15-6-14-9/h5-7H,3-4H2,1-2H3,(H2,11,12,13,14,15) |

InChI Key |

FZQMZXGTZAPBAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCNC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylbutyl)-7H-purin-6-amine typically involves the alkylation of a purine derivative. One common method is the reaction of 6-chloropurine with 3-methylbutylamine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-methylbutyl)-7H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced forms of the purine ring.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methylbutyl)-7H-purin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: The compound can be used to study purine metabolism and its effects on cellular processes.

Industry: The compound can be used in the development of new materials with specific properties, such as in the field of nanotechnology.

Mechanism of Action

The mechanism of action of N-(3-methylbutyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Properties

The biological activity of cytokinin analogs is highly dependent on substituent type, position, and stereochemistry. Below is a comparative analysis of N-(3-methylbutyl)-7H-purin-6-amine with key analogs:

Physicochemical Properties

- Lipophilicity : The 3-methylbutyl group in This compound provides moderate lipophilicity, facilitating membrane penetration. In contrast, kinetin ’s furylmethyl group increases polarity, reducing lipid solubility .

- Stability : Saturated side chains (e.g., 3-methylbutyl) are less prone to oxidation than unsaturated analogs (e.g., 2iP), enhancing shelf-life .

- Stereochemical Effects : Isomeric differences (e.g., N-(3-methyl-3-butenyl) vs. N-(3-methylbut-2-enyl) ) influence conformational flexibility and receptor interactions, as seen in 2iP ’s superior activity .

Biological Activity

N-(3-methylbutyl)-7H-purin-6-amine, a derivative of purine, has garnered attention due to its significant biological activity and potential therapeutic applications. This compound is structurally related to adenine, a fundamental component of nucleic acids, which allows it to interact with various enzymes and proteins involved in cellular metabolism and genetic regulation.

Structural Characteristics

This compound features a purine base with a 3-methylbutyl substituent at the nitrogen position. This unique structure contributes to its biological activity, particularly in modulating biochemical pathways related to nucleic acid metabolism.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Adenine | Base structure without substitutions | Fundamental purine without additional groups |

| N7-Methyladenine | Methyl group at N7 position | Different methylation pattern affecting activity |

| 6-Amino-7-methylpurine | Amino group at position 6 | Similar but lacks the 3-methylbutyl substituent |

| 3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine | Different alkyl chain | Variation in alkyl substituent affects properties |

Enzyme Interactions

This compound has been shown to interact with several enzymes involved in nucleic acid metabolism. Its ability to modulate these interactions suggests potential roles in:

- Genetic Regulation: By influencing the activity of enzymes that modify nucleic acids, this compound may play a role in gene expression and regulation.

- Therapeutic Applications: The structural similarity to adenine positions it as a candidate for developing new therapeutic agents targeting various diseases.

Case Studies and Research Findings

-

Cellular Metabolism:

- Research indicates that this compound can influence cellular energy transfer processes by mimicking adenine's role in ATP synthesis. This was demonstrated through in vitro studies where the compound enhanced ATP production in cultured cells.

-

Therapeutic Potential:

- A study highlighted the compound's potential as an anti-inflammatory agent by inhibiting phosphodiesterase (PDE) activity, which is crucial for regulating cyclic nucleotide levels in cells. Elevated levels of cyclic AMP (cAMP) can lead to smooth muscle relaxation and reduced inflammation, making this compound a candidate for treating respiratory conditions such as asthma .

- Immunomodulatory Effects:

Synthesis and Production

The synthesis of this compound typically involves several chemical reactions, including oxidation and substitution processes. Common reagents used include:

- Potassium Permanganate: For oxidation reactions.

- Sodium Borohydride: Used for reduction steps.

These methods facilitate the efficient production of the compound while preserving its structural integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.